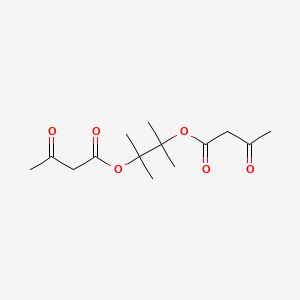

Pinacol diacetoacetate

Description

The exact mass of the compound 2,3-dimethyl-2,3-butanediyl bis(3-oxobutanoate) is 286.14163842 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2,3-dimethyl-3-(3-oxobutanoyloxy)butan-2-yl] 3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6/c1-9(15)7-11(17)19-13(3,4)14(5,6)20-12(18)8-10(2)16/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGVOBCLABXAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)C(C)(C)OC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Overview and Conceptual Framework

Contextualization within Organic Synthesis and Reaction Mechanisms

The name "pinacol diacetoacetate" implies a molecule where two acetoacetate (B1235776) units are attached to a pinacol (B44631) scaffold, specifically 2,3-dimethylbutane-2,3-diol. This structure would be formally known as 2,3-dimethylbutane-2,3-diyl bis(3-oxobutanoate).

The history of pinacol systems is rooted in the discovery of the pinacol rearrangement , a classic and mechanistically significant reaction in organic chemistry. First described in 1860 by Wilhelm Rudolph Fittig, this acid-catalyzed rearrangement transforms a 1,2-diol into a ketone or aldehyde. wikipedia.org The prototypical example is the conversion of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone). chemicalbook.com

The elucidation of the pinacol rearrangement mechanism, involving the formation of a carbocation intermediate and a subsequent 1,2-alkyl or aryl shift, was a pivotal moment in understanding molecular rearrangements. wikipedia.orgchemistrysteps.com This discovery opened the door to a deeper comprehension of reaction pathways and the factors governing carbocation stability. chemistrysteps.com Furthermore, the pinacol coupling reaction , a reductive coupling of ketones or aldehydes to form 1,2-diols, provides the very foundation for creating the pinacol scaffold. wikipedia.orgsynarchive.com This reaction, also with historical roots, has evolved into a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org

The acetoacetate group, specifically in the form of its esters like ethyl acetoacetate, is a cornerstone of synthetic organic chemistry. Its importance stems from the presence of an active methylene (B1212753) group —the CH₂ group situated between two carbonyl groups. The protons on this methylene group are significantly acidic, allowing for easy deprotonation to form a stabilized enolate.

This enolate is a versatile nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, most notably the acetoacetic ester synthesis . This synthetic methodology allows for the preparation of a diverse range of ketones. The process typically involves:

Deprotonation of the α-carbon.

Alkylation or acylation of the resulting enolate.

Hydrolysis and decarboxylation to yield the final ketone product.

The utility of acetoacetate motifs extends to their use in multicomponent reactions and the synthesis of heterocyclic compounds. researchgate.net Their ability to act as both nucleophiles and electrophiles under different conditions makes them highly valuable building blocks in the construction of complex molecular architectures.

The hypothetical structure of this compound, 2,3-dimethylbutane-2,3-diyl bis(3-oxobutanoate) , presents a unique combination of the pinacol and acetoacetate functionalities.

Structural Features:

A central, sterically hindered quaternary carbon backbone derived from pinacol.

Two ester linkages connecting the pinacol core to two separate acetoacetate units.

Each acetoacetate unit possesses a β-keto ester functionality, including an active methylene group.

Reactivity Principles: The reactivity of this molecule would be expected to be a composite of its constituent parts:

Reactions at the Acetoacetate Moieties: The two active methylene groups would be the primary sites for reaction. Treatment with a base would generate a bis-enolate, a powerful bidentate nucleophile. This could potentially be used in intramolecular cyclization reactions or as a building block for forming larger, symmetrical molecules through reactions with electrophiles.

Potential for Rearrangement: While the pinacol itself has already undergone its characteristic rearrangement to form the diol, the presence of the ester groups opens up possibilities for other transformations. Under acidic conditions, hydrolysis of the ester linkages could occur, regenerating the pinacol diol and two molecules of acetoacetic acid. The stability of the tertiary carbocation that would be formed upon protonation and loss of an acetoacetate group could also lead to interesting fragmentation or rearrangement pathways.

Interdisciplinary Relevance in Advanced Chemical Research

While no direct research exists for this compound, its theoretical structure suggests potential applications in several areas of advanced chemical research.

The presence of two reactive acetoacetate units on a rigid scaffold could make this compound a valuable precursor in the development of new synthetic methods. For instance:

Symmetrical Ligand Synthesis: The bis-enolate formed upon deprotonation could be used to synthesize symmetrical ligands for coordination chemistry. The rigid pinacol backbone would enforce a specific geometry on the coordinating atoms.

Cascade Reactions: The molecule could be designed as a substrate for cascade reactions, where a single event at one acetoacetate moiety triggers a subsequent reaction at the other, leading to the rapid construction of complex polycyclic systems.

Polymer Chemistry: As a bifunctional monomer, it could potentially be used in polymerization reactions to create polyesters with unique properties conferred by the pendent keto groups.

Studying the reactivity of this compound could provide valuable insights into fundamental reaction mechanisms.

Neighboring Group Participation: The proximity of the two acetoacetate groups could lead to interesting neighboring group participation effects in reactions at the ester carbonyls or the α-carbons.

Through-Space Interactions: The steric bulk of the pinacol core might force the two acetoacetate chains into close proximity, allowing for the study of through-space electronic interactions between the two β-dicarbonyl systems.

Competitive Reactions: Under various conditions, there would be competition between different reactive pathways, such as hydrolysis, enolate formation, and potential fragmentation. A detailed study of these competing reactions could provide a deeper understanding of the factors that control chemical selectivity. For example, the study of pinacol coupling reactions has been instrumental in the total synthesis of complex natural products like Taxol. wikipedia.org Similarly, understanding the intramolecular interactions within a molecule like this compound could inform the design of new, highly selective transformations.

Advanced Synthetic Methodologies for Pinacol Diacetoacetate and Its Analogues

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing pinacol (B44631) diacetoacetate and its derivatives are primarily based on classical esterification chemistry and the formation of the core diol structure through carbonyl coupling.

Esterification and Transesterification Strategies

The most direct route to pinacol diacetoacetate involves the formation of ester linkages between the pinacol diol and two acetoacetate (B1235776) units. This is typically achieved through transesterification or direct esterification with a reactive acetoacetylating agent.

Transesterification: This common strategy involves reacting pinacol with a readily available, simple acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate. The reaction is an equilibrium process and is often driven to completion by removing the alcohol byproduct (e.g., ethanol (B145695) or methanol). While the reaction can proceed without a catalyst, particularly at higher temperatures, various catalysts are employed to increase the reaction rate and yield. nih.govrsc.org The selectivity for transesterifying β-keto esters over other ester types is a significant advantage. nih.gov This selectivity is often attributed to a mechanism proceeding through a chelated enol intermediate or the formation of a highly reactive acylketene intermediate. nih.gov

Direct Acetoacetylation: A more direct and often irreversible method involves the use of diketene (B1670635) (an oxetan-2-one), which is a potent acetoacetylating agent. nih.govwhiterose.ac.uk Diketene reacts readily with alcohols, including diols like pinacol, to form the corresponding acetoacetate esters. This reaction is often performed in the presence of a base or catalyst to facilitate the ring-opening of the diketene molecule.

A variety of conditions have been explored for the transesterification of ethyl acetoacetate, which are applicable to its reaction with pinacol.

| Catalyst | Alcohol Substrate Examples | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Boric Acid | Primary and secondary alcohols (including allyl and propargyl alcohol) | Solvent-free, heat | Efficient, environmentally benign. Avoids rearrangement of sensitive alcohols. | researchgate.net |

| Polyaniline-Sulfate Salt | Hexanol, Decanol | 110 °C, 24 hrs | Heterogeneous catalyst, conversion estimated by 1H NMR. | google.com |

| CeO2 on Hierarchical MFI Zeolite | n-amyl alcohol, cyclic and tertiary alcohols | Solvent-free, 313-343 K | Achieved 97% conversion in 4 hours; catalyst is reusable. | scholarsresearchlibrary.com |

| None (Catalyst-Free) | Higher alcohols | Heat | Simple and efficient for specific substrates, avoiding catalyst contamination. | researchgate.net |

Carbonyl Coupling Approaches (e.g., Pinacol Coupling Variants)

This synthetic strategy does not directly yield this compound but rather constructs its core alcoholic backbone, pinacol (2,3-dimethyl-2,3-butanediol). The pinacol coupling is a classic carbon-carbon bond-forming reaction involving the reductive homocoupling of an aldehyde or, in this case, a ketone (acetone). wikipedia.org

The mechanism begins with a one-electron reduction of the carbonyl group by a reducing agent (e.g., magnesium, samarium(II) iodide) to form a ketyl radical anion. wikipedia.orgmsu.edu Two of these ketyl radicals then dimerize to form a vicinal dialkoxide, which is subsequently protonated upon aqueous workup to yield the 1,2-diol, pinacol. wikipedia.org The resulting pinacol is then subjected to esterification or transesterification as described in section 2.1.1 to afford the final product. The choice of reducing agent can significantly impact the reaction's efficiency and selectivity.

| Reducing System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Magnesium (Mg) | Acetone (B3395972) | The classic method for producing pinacol from acetone. | msu.edu |

| Low-Valent Titanium (e.g., TiCl4/Mn) | Aromatic Aldehydes | Effective for cross-coupling reactions to form unsymmetrical pinacols. | organic-chemistry.org |

| Samarium(II) Iodide (SmI2) | Ketones/Aldehydes | A powerful single-electron transfer agent used in complex syntheses. | nih.gov |

| Vanadium(III) chloride / Aluminum | Benzaldehyde | Catalytic V(III) with a stoichiometric reductant (Al) can be used. | wikipedia.org |

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of substituted or unsymmetrical analogues of this compound requires precise control over the introduction of different functional groups. This can be achieved by modifying either the diol backbone or the acetoacetate moieties.

Synthesis of Unsymmetrical Pinacol Backbones: To create an analogue with a non-symmetrical diol core, a cross-pinacol coupling reaction is employed. This involves coupling two different carbonyl compounds. A significant challenge in cross-coupling is preventing the homodimerization of each carbonyl compound. nih.gov Selective cross-coupling can be achieved by using two carbonyls with different electronic properties or by employing specific reagents, such as low-valent titanium, that can favor the cross-coupled product. organic-chemistry.orgnih.gov For instance, a one-pot cross-coupling between two structurally similar aromatic aldehydes has been developed using low-valent titanium, which provides good yields and diastereoselectivities of the unsymmetrical diol. organic-chemistry.org This unsymmetrical diol can then be esterified to produce the target analogue.

Regioselective Modification of the Acetoacetate Moiety: The acetoacetic ester itself offers sites for regioselective functionalization. The α-carbon, situated between the two carbonyl groups, possesses acidic protons (pKa ≈ 10-11) and is readily deprotonated to form a stable enolate. libretexts.org This enolate is a soft nucleophile and can be selectively alkylated or acylated to introduce a wide variety of substituents. This functionalization is typically performed on the β-keto ester prior to the transesterification with pinacol, or potentially on the this compound molecule itself, though the latter may present challenges with selectivity and multiple reactions.

Innovative Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. For this compound and its analogues, this translates to the use of advanced catalytic systems and process intensification technologies like flow chemistry.

Catalytic Synthesis (e.g., Organocatalysis, Metal Catalysis)

The use of catalysts is crucial for enhancing reaction rates, improving selectivity, and operating under milder, more environmentally friendly conditions.

Metal Catalysis: Transition metal catalysts are widely used in C-C bond formation and esterification reactions. uniurb.itnih.gov In the context of this compound synthesis, metal catalysis is prominent in both the pinacol coupling step and the transesterification step. As mentioned previously, various low-valent transition metals (Ti, V, Sm) are used to mediate pinacol couplings. nih.govwikipedia.orgorganic-chemistry.org For the transesterification of β-keto esters, heterogeneous metal-based catalysts like ceria-loaded zeolites (CeO₂/MFI) have proven effective and reusable, offering a green alternative to homogeneous catalysts. scholarsresearchlibrary.com Boric acid, a weak Lewis acid, has also been shown to be an excellent, environmentally benign catalyst for the transesterification of ethyl acetoacetate with a range of alcohols, including sensitive ones. nih.govresearchgate.net

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with green chemistry principles. nih.govrsc.org While specific organocatalytic methods for this compound are not extensively documented, the principles are directly applicable. The transesterification of β-keto esters can be promoted by organic bases like triethylamine (B128534) or triphenylphosphine. researchgate.net Proline and its derivatives are well-known organocatalysts for a variety of transformations, including aldol (B89426) and Michael reactions, showcasing their ability to activate carbonyl compounds. nih.govmdpi.com 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for esterification and acylation reactions, often used in conjunction with activating agents like carbodiimides. nih.gov The development of switchable organocatalytic systems allows for the synthesis of different products from the same starting materials by simply changing the catalyst or conditions, a strategy that could be applied to generate diverse libraries of acetoacetate derivatives. rsc.org

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scale-up. researchgate.net

The synthesis of this compound and its precursors is well-suited for this technology. The pinacol coupling reaction, for instance, has been successfully performed in a continuous flow system, achieving the desired product in minutes. researchgate.net Similarly, flow systems have been developed for the synthesis of β-keto esters. researchgate.net These examples demonstrate the feasibility of designing an integrated, continuous flow process for this compound. Such a process could involve an initial flow reactor for the pinacol coupling, followed by an in-line purification or separation, and a second flow reactor for the catalytic transesterification, ultimately leading to a more efficient, safer, and greener manufacturing route.

Microwave-Assisted and Photochemical Synthesis Routes

Modern synthetic chemistry has increasingly adopted microwave-assisted and photochemical methods to drive reactions that are often inefficient under conventional thermal conditions. These energy sources can accelerate reaction rates, improve yields, and sometimes alter reaction pathways to afford novel products.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. acs.orgnih.gov The primary advantages of MAOS include significantly reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity. acs.org This technique has been successfully applied to esterification and transesterification reactions, which are relevant to the synthesis of this compound from pinacol and an acetoacetate ester. acs.orgresearchgate.net

For instance, the microwave-assisted esterification of various carboxylic acids and alcohols has been shown to be highly efficient. acs.org In a discovery-based undergraduate experiment, various esters were synthesized using microwave irradiation, highlighting the speed and efficiency of this method. acs.org Similarly, the enzymatic esterification for producing emollient esters like isopropyl myristate (IPM) and isopropyl palmitate (IPP) demonstrated significant energy and time savings—up to 96% energy saving compared to a water bath shaker. nih.gov The synthesis of β-ketoesters, key precursors, can also be achieved efficiently under microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the process. researchgate.net

A plausible microwave-assisted synthesis of this compound would involve the reaction of pinacol with a suitable acetoacetate, such as ethyl acetoacetate, potentially with an acid or base catalyst, under microwave irradiation. This approach is expected to dramatically reduce the reaction time compared to conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | acs.org |

| Energy Consumption | High | Significantly Lower | nih.gov |

| Solvent Use | Often requires large volumes | Can be performed with less or no solvent | nih.govresearchgate.net |

| Yields | Variable | Generally Higher | acs.org |

Photochemical Synthesis Routes:

Photochemical reactions utilize light as an energy source to induce chemical transformations, often proceeding through radical or electronically excited state pathways that are inaccessible via thermal methods. researchgate.net The synthesis of pinacol itself, the diol precursor to this compound, can be achieved photochemically through the reductive coupling of acetone. wikipedia.org Similarly, benzophenone (B1666685) can undergo photochemical pinacol coupling. wikipedia.org

The application of photochemistry to acetoacetate derivatives has also been explored. For example, continuous flow photochemistry has been used to synthesize isoxazole-5(4H)-ones from ethyl acetoacetate, hydroxylamine (B1172632), and aromatic aldehydes under visible light. mdpi.com This process is believed to occur via a photoredox catalytic cycle involving radical intermediates. mdpi.com Other photochemical methods have been developed for the synthesis of enol ethers from 1,3-dicarbonyl compounds like acetoacetates, demonstrating the versatility of light-induced reactions for modifying this class of compounds. researchgate.net

A potential photochemical route to this compound could involve the light-induced reaction between pinacol and a suitably activated acetoacetate derivative. Alternatively, photochemical methods could be employed to synthesize functionalized analogues by leveraging radical-based C-C bond formation. researchgate.netmdpi.com

Atom Economy and Sustainable Reagent Development

The principles of green chemistry are central to modern synthetic design, emphasizing the need for processes that are both efficient and environmentally benign. Atom economy and the use of sustainable reagents are key metrics in this evaluation.

Atom Economy:

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. studypulse.au A reaction with 100% atom economy means that all reactant atoms are found in the product, with no byproducts. Addition reactions are classic examples of 100% atom economy. studypulse.au

The most direct synthesis of this compound is the transesterification reaction between pinacol and two equivalents of an acetoacetate ester, such as ethyl acetoacetate.

Reaction: Pinacol + 2 Ethyl Acetoacetate → this compound + 2 Ethanol

To calculate the atom economy for this reaction:

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studypulse.au

Molecular Weights:

Pinacol (C₆H₁₄O₂): 118.17 g/mol

Ethyl Acetoacetate (C₆H₁₀O₃): 130.14 g/mol

this compound (C₁₄H₂₂O₆): 286.32 g/mol

Ethanol (C₂H₆O): 46.07 g/mol

Calculation:

MW of Reactants = 118.17 + 2 * (130.14) = 378.45 g/mol

MW of Desired Product = 286.32 g/mol

Atom Economy = (286.32 / 378.45) * 100 ≈ 75.66%

While this value is less than 100%, the byproduct, ethanol, is a relatively benign and easily removable solvent, which can potentially be recovered and reused. The atom economy for biodiesel production, another large-scale transesterification process, is often cited as a key green metric, with values typically in the range of 86-88%. mdpi.com

Sustainable Reagent Development:

The development of sustainable synthetic routes also involves the use of environmentally friendly reagents and catalysts. For the synthesis of β-keto esters and their derivatives, several green approaches have been reported:

Electrochemical Synthesis: An environmentally benign electrochemical method has been developed for the synthesis of β-keto spirolactones, using simple electrons as the oxidant in green solvents like acetone and water, avoiding stoichiometric metallic oxidants. rsc.orgrsc.org

Biocatalysis: Lipase-catalyzed transesterification offers a mild, often solvent-free, method to produce β-keto esters. google.com Enzymes like Candida antarctica lipase (B570770) B (CALB) have shown high efficiency and chemoselectivity in these reactions. google.com

Renewable Feedstocks: Research has focused on synthesizing β-ketoesters from renewable resources like fatty acids and Meldrum's acid, moving away from petrochemical-based starting materials. researchgate.net

Synthesis of Chiral and Stereoselective this compound Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and materials sciences. Developing stereoselective methods to produce chiral derivatives of this compound can lead to valuable building blocks for more complex molecular architectures.

The synthesis of chiral acetoacetate derivatives often relies on the use of chiral auxiliaries or catalysts. For example, a D-glucose-derived chiral template has been used to achieve highly stereoselective double alkylation at the α-carbon of an acetoacetate ester, enabling the construction of an asymmetric quaternary carbon center. thieme-connect.comthieme-connect.com This approach could be adapted to create chiral substituted acetoacetate precursors, which could then be reacted with pinacol.

Another strategy involves the enantioselective reduction of β-keto esters to produce chiral β-hydroxy esters, which are versatile building blocks. rsc.org Engineered E. coli cells have been used for the biocatalytic anti-Prelog reduction of methyl acetoacetate to (R)-methyl-3-hydroxybutyrate with excellent enantioselectivity (>99.9% ee). rsc.org

Furthermore, chiral catalysts can be employed directly in reactions involving acetoacetate esters. Chiral Ni(II) complexes have been used to catalyze the one-pot, three-step synthesis of chiral 4H-chromene derivatives from β-ketoesters with high enantioselectivity (up to 93% ee). rsc.org This demonstrates the feasibility of using transition metal catalysis to control the stereochemistry of reactions involving acetoacetate moieties.

Table 2: Strategies for Chiral Synthesis of Acetoacetate Derivatives

| Method | Approach | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|---|

| Chiral Auxiliaries | A D-glucose derivative is used as a template for stereoselective alkylation. | High diastereoselectivity for creating quaternary centers. | Synthesis of chiral substituted acetoacetates prior to esterification with pinacol. | thieme-connect.comthieme-connect.com |

| Biocatalysis | Whole-cell reduction of the ketone in a β-keto ester. | High enantioselectivity (>99% ee) under mild conditions. | Creation of chiral diol functionalities within the acetoacetate backbone. | rsc.org |

| Asymmetric Catalysis | A chiral Ni(II) complex catalyzes the reaction of β-ketoesters. | High yields and enantioselectivities (up to 93% ee) in multicomponent reactions. | Direct enantioselective synthesis of functionalized this compound analogues. | rsc.org |

| Organocatalysis | Chiral phosphoric acids or N-triflyl phosphoramides catalyze reactions. | In situ generation of reactive intermediates with high enantioselectivity. | Asymmetric functionalization of the acetoacetate portion. | rsc.org |

By combining these stereoselective strategies with the advanced synthetic methodologies described previously, it is possible to design efficient and green routes to a wide array of chiral this compound derivatives, opening avenues for new materials and biologically active compounds.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Fundamental Reaction Mechanisms

The reactivity of Pinacol (B44631) diacetoacetate is intrinsically linked to the behavior of its parent compound, pinacol. The transformation processes are characterized by cationic intermediates and molecular rearrangements that are highly influenced by reaction conditions.

Pinacol-Pinacolone Type Rearrangements Initiated by Pinacol Diacetoacetate

The primary transformation pathway for this compound under acidic conditions is the Pinacol-Pinacolone rearrangement. This reaction is understood to be initiated by the acid-catalyzed hydrolysis of the acetoacetate (B1235776) ester groups, yielding the parent 1,2-diol, pinacol (2,3-dimethyl-2,3-butanediol). The pinacol formed in situ then undergoes the characteristic rearrangement. wikipedia.orgijfmr.com

The mechanism for the rearrangement of the resulting pinacol proceeds through four key steps: byjus.com

Protonation: In an acidic medium, one of the hydroxyl (-OH) groups of the vicinal diol is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group, water (H₂O). byjus.commasterorganicchemistry.com

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation on the corresponding carbon atom. This step is generally slow and is often considered the rate-determining step of the reaction. byjus.comvedantu.com

1,2-Alkyl Shift: A methyl group from the adjacent carbon atom migrates with its electron pair to the positively charged carbon. This 1,2-rearrangement is the defining step of the reaction. wikipedia.orgbyjus.com The driving force for this migration is the formation of a more stable carbocation, which is resonance-stabilized by the lone pair of electrons on the remaining oxygen atom. masterorganicchemistry.comchemistrysteps.comuomustansiriyah.edu.iq This new cation is effectively the protonated form of the final ketone product. masterorganicchemistry.commsu.edu

Deprotonation: A weak base (such as water) removes the proton from the remaining oxygen atom, neutralizing the charge and forming the final product, pinacolone (B1678379) (3,3-dimethyl-2-butanone). byjus.commasterorganicchemistry.com

Role of Carbocation Intermediates and Migratory Aptitudes

Carbocation intermediates are central to the pinacol-pinacolone rearrangement. organicchemistrytutor.com The formation of a stable carbocation is essential for the migration and subsequent rearrangement to occur efficiently. pearson.com The entire reaction pathway is dictated by the stability of these cationic species.

Carbocation Stability: In asymmetrical diols, the hydroxyl group that is lost is the one that forms the more stable carbocation. wikipedia.orgijfmr.com For instance, a benzylic carbocation, which is stabilized by resonance, is significantly more stable than a tertiary carbocation, and will thus form preferentially. chemistrysteps.com The rearrangement itself is driven by the formation of an even more stable carbocation where the positive charge is adjacent to an oxygen atom, allowing for resonance stabilization through pi-donation from the oxygen's lone pairs. masterorganicchemistry.comchemistrysteps.com This resonance-stabilized oxonium ion is a major contributor to the thermodynamic driving force of the reaction. wikipedia.org

Migratory Aptitude: When different groups are present on the adjacent carbon, their relative ability to migrate—known as migratory aptitude—determines the structure of the product. The group that can better stabilize the developing positive charge at the migration terminus will migrate preferentially. stackexchange.com While not unambiguously determined for all possible substituents, a general order of migratory aptitude has been established. stackexchange.comwikipedia.orgpw.live

| Migrating Group | Relative Aptitude | Reasoning |

|---|---|---|

| Hydride (H) | High | Small size and high mobility. |

| Aryl (e.g., Phenyl) | High | Can stabilize the transition state through the formation of a bridged phenonium ion. Electron-donating groups on the aryl ring (e.g., p-anisyl) enhance migratory aptitude. pw.live |

| Alkyl | Moderate to Low | Follows the order of carbocation stability: tertiary > secondary > primary. More substituted alkyl groups migrate more readily. stackexchange.com |

The migration occurs with retention of configuration at the migrating group, suggesting a concerted process where the migrating group does not become completely free. wikipedia.orgpw.live

Influence of Acid/Base Catalysis on Reaction Pathways

Acid catalysis is essential for the pinacol-pinacolone rearrangement to proceed. masterorganicchemistry.compearson.com The role of the acid is to protonate one of the hydroxyl groups, transforming it from a poor leaving group (hydroxide, OH⁻) into an excellent leaving group (water, H₂O). byjus.comyoutube.com This facilitation of leaving group departure is critical for the initial formation of the carbocation intermediate, which initiates the rearrangement process. pearson.com Both Brønsted acids (e.g., H₂SO₄) and Lewis acids can be used to catalyze the reaction. nih.gov

Conversely, the reaction does not typically proceed under basic conditions. A base would deprotonate the hydroxyl groups to form alkoxides, which would inhibit the departure of a leaving group and prevent the formation of the necessary carbocation intermediate. Therefore, the pathway is specifically an acid-catalyzed one.

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of the rearrangement provide insight into the reaction's rate and feasibility. The process is governed by the stability of intermediates and transition states along the reaction coordinate.

Rate-Determining Steps in this compound Transformations

For the pinacol-pinacolone rearrangement, the rate-determining step (RDS) is the slowest step in the mechanistic pathway. There is evidence supporting two possibilities for the RDS:

Formation of the Carbocation: Many sources suggest that the formation of the initial carbocation via the loss of water is the slow, rate-limiting step. byjus.comvedantu.com This step involves the breaking of a carbon-oxygen bond and has a high activation energy barrier.

Alkyl Migration: Other studies, using kinetic isotope effects, have indicated that the 1,2-alkyl migration can be the rate-determining step, occurring after a rapid and reversible C-O bond cleavage. masterorganicchemistry.com

Activation Energy Profiles and Transition State Analysis

The thermodynamic driving force for the pinacol rearrangement is the formation of a highly stable carbonyl (C=O) double bond in the final pinacolone product, which is energetically more favorable than the C-O single bonds in the starting diol. uomustansiriyah.edu.iq

Solvent Effects and Reaction Medium Optimization

The choice of solvent is a critical parameter in controlling the reactivity and transformation pathways of this compound, influencing reaction rates, selectivity, and equilibrium positions. The solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds can dictate the course of a reaction.

In transformations involving the pinacol core, such as pinacol-terminated cyclizations, the reaction medium can determine the stereochemical outcome. Studies on related systems have shown that a switch from a non-polar reaction medium to an aqueous solvent system can lead to a reversal in stereoselectivity. escholarship.org This is often attributed to a shift between early and late transition states, influenced by the solvent's ability to stabilize charged intermediates. escholarship.org For instance, in certain pinacol-terminated Prins cyclizations, non-polar media favor the formation of one carbocyclic product, whereas aqueous media selectively yield another. escholarship.org

For pinacol rearrangements, which the central diol of this compound could potentially undergo, solvent choice is crucial for achieving high conversion and selectivity. Research on related pinacol systems has identified methanol (B129727) as a highly suitable solvent for maximizing both conversion and product selectivity. ijfmr.com The optimization of reaction parameters, including solvent, is essential for directing the reaction towards the desired product and minimizing side reactions. ijfmr.com

The keto-enol equilibrium of the acetoacetate moieties is also sensitive to the solvent. Polar solvents can stabilize the more polar keto tautomer, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. This equilibrium shift directly impacts the availability of the nucleophilic enol or enolate for subsequent reactions.

| Solvent Class | Typical Solvents | Effect on Reactivity |

|---|---|---|

| Non-Polar | Hexane, Toluene, Dichloromethane | May favor specific stereochemical pathways in cyclizations; can favor the intramolecularly hydrogen-bonded enol tautomer. |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Effective for SN2 reactions of enolates by solvating the counter-ion and not interfering with the nucleophile. |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Can reverse stereoselectivity in certain pinacol-type cyclizations. escholarship.org Methanol has been shown to be optimal for some pinacol rearrangements. ijfmr.com Can participate in hydrolysis of the ester groups. |

Functional Group Transformations and Derivatization

This compound possesses multiple reactive sites—the ester linkages and the β-dicarbonyl system—that allow for a wide range of functional group transformations and derivatizations.

Reactions at the Ester Linkages

The four ester groups in this compound are susceptible to nucleophilic attack, primarily through hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to produce the corresponding carboxylic acid (acetoacetic acid, which is unstable and prone to decarboxylation) and the diol (pinacol). Base-catalyzed hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt, while acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol. It can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound in a large excess of ethanol with an acid catalyst would lead to the formation of ethyl acetoacetate and pinacol. The reaction is driven to completion by using the replacing alcohol as the solvent. masterorganicchemistry.com The mechanism under acidic conditions involves protonation of the carbonyl, making it more electrophilic, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com Under basic conditions, the mechanism proceeds via nucleophilic addition of an alkoxide to the carbonyl, forming a tetrahedral intermediate, followed by elimination of the original alkoxy group. masterorganicchemistry.com

Reactivity of the Keto-Enol Tautomeric System

Each acetoacetate moiety in the molecule exists as an equilibrium mixture of keto and enol tautomers. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of a proton and a double bond. libretexts.org

For β-dicarbonyl compounds like the acetoacetate portion of this molecule, the enol form is significantly stabilized. This stabilization arises from two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating a more stable, delocalized π-system.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the nearby ester carbonyl group. masterorganicchemistry.com

The acidic α-hydrogens of the keto form can be removed by a strong base (e.g., sodium ethoxide, lithium diisopropylamide (LDA)) to generate a nucleophilic enolate ion. libretexts.orglibretexts.org This enolate is resonance-stabilized, with the negative charge delocalized over the α-carbon and the keto-oxygen atom.

This enolate is a powerful nucleophile and can undergo alkylation via an SN2 reaction with alkyl halides. libretexts.org This reaction, analogous to the well-established acetoacetic ester synthesis, allows for the formation of a new carbon-carbon bond at the α-position. libretexts.orgfiveable.me The choice of base and reaction conditions can influence the regioselectivity of the alkylation if the starting ketone is asymmetrical. youtube.com

| Reagent Type | Specific Example | Transformation |

|---|---|---|

| Base | Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) | Deprotonation of the α-carbon to form a resonance-stabilized enolate. libretexts.org |

| Alkylating Agent | Methyl Iodide (CH₃I), Benzyl Bromide (BnBr) | SN2 reaction with the enolate to form a C-C bond at the α-position. libretexts.org |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Acylation at the α-carbon. |

Cyclization and Annulation Reactions Initiated by this compound

The bifunctional nature of this compound, with two independent β-dicarbonyl units, makes it an excellent substrate for synthesizing heterocyclic compounds and for participating in annulation reactions.

The 1,3-dicarbonyl system is a classic precursor for the synthesis of five- and six-membered heterocycles by condensation with dinucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) rings. Similarly, condensation with hydroxylamine (B1172632) can produce isoxazoles, and reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives. The reaction of ethyl acetoacetate with hydrazones to form imidazole (B134444) rings has been demonstrated, suggesting a similar pathway is available for this compound. ekb.eg

Furthermore, the central 1,2-diol (pinacol) core can participate in its own set of characteristic reactions, most notably the pinacol rearrangement. masterorganicchemistry.comorganic-chemistry.org Under acidic conditions, protonation of a hydroxyl group followed by the loss of water generates a carbocation. masterorganicchemistry.com A subsequent 1,2-alkyl or 1,2-acyl shift can occur to stabilize the charge, leading to a rearranged carbonyl compound known as a pinacolone. masterorganicchemistry.comorganic-chemistry.org If the diol were part of a larger ring system, this rearrangement could be used to achieve ring expansion or contraction. masterorganicchemistry.comorganic-chemistry.org SmI₂-mediated pinacol macrocyclization is another key strategy that has been used to form large, polyfused ring systems. nih.gov

| Dinucleophile Reagent | Resulting Heterocyclic System |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole |

| Urea (H₂N-CO-NH₂) | Pyrimidinone |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidinone |

| Amidines (R-C(NH)-NH₂) | Pyrimidine |

Strategic Applications in Advanced Organic Synthesis

Pinacol (B44631) Diacetoacetate as a Versatile Synthetic Synthon

In the lexicon of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Pinacol diacetoacetate serves as a versatile synthon, primarily functioning as a precursor to the acetoacetyl group or, more broadly, as a 1,3-dicarbonyl synthon. Its two reactive centers can be exploited simultaneously or sequentially to construct complex target molecules, making it an efficient and adaptable reagent in the synthetic chemist's toolkit.

The fundamental reactivity of the β-ketoester functional group makes this compound an excellent starting point for the synthesis of complex carbonyl compounds. The active methylene (B1212753) protons are readily deprotonated by a suitable base, generating a nucleophilic enolate. This enolate can undergo a variety of carbon-carbon bond-forming reactions, such as alkylation or acylation.

Following C-C bond formation at the α-position, the ester groups can be hydrolyzed under aqueous acidic or basic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating to yield a ketone. This entire sequence, known as the "acetoacetic ester synthesis," allows the two acetoacetate (B1235776) units in this compound to be converted into sophisticated ketone structures. Specifically, hydrolysis and decarboxylation of the parent molecule would yield pinacolone (B1678379) (3,3-dimethyl-2-butanone), a sterically hindered ketone that is itself a useful intermediate. The true versatility, however, lies in the ability to introduce diverse substituents prior to decarboxylation, providing access to a wide array of structurally complex ketones.

| Reaction Type | Reagents | Intermediate Product | Final Carbonyl Product |

| Alkylation & Decarboxylation | 1. Sodium Ethoxide, 2. Alkyl Halide (R-X) | α-Alkyl this compound | Substituted Ketone |

| Acylation & Decarboxylation | 1. Sodium Ethoxide, 2. Acyl Chloride (RCOCl) | α-Acyl this compound | 1,3-Diketone |

| Hydrolysis & Decarboxylation | Acid or Base, Heat | Acetoacetic Acid + Pinacol | Pinacolone |

Heterocyclic compounds are foundational to medicinal chemistry and materials science. nih.gov this compound provides a direct route to various heterocyclic systems through condensation reactions involving its 1,3-dicarbonyl units. These reactions typically involve reacting the β-ketoester with a substrate containing two nucleophilic sites.

For instance, in a reaction analogous to the Knorr pyrrole (B145914) synthesis or the Paal-Knorr synthesis, the dicarbonyl moiety can react with primary amines or ammonia (B1221849) to form substituted pyrroles. wikipedia.orgorganic-chemistry.org Similarly, reaction with hydrazine (B178648) derivatives yields pyrazoles, while condensation with urea (B33335) or thiourea (B124793) produces pyrimidinone or thiopyrimidinone rings, respectively. Due to the presence of two independent acetoacetate units, this compound offers the potential to synthesize bis-heterocyclic compounds, where two heterocyclic rings are linked by the stable pinacol spacer. This allows for the creation of larger, more complex molecules with potential applications as bidentate ligands or specialized pharmaceutical scaffolds.

| Reactant | Resulting Heterocycle | General Reaction Name |

| Hydrazine (H₂NNH₂) | Pyrazole (B372694) | Knorr-type Synthesis |

| Primary Amine (RNH₂) | Pyrrole | Paal-Knorr Pyrrole Synthesis organic-chemistry.org |

| Urea (H₂NCONH₂) | Pyrimidinone | |

| Hydroxylamine (B1172632) (H₂NOH) | Isoxazole |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural features of each starting material, are highly valued for their efficiency and atom economy. This compound is well-suited to act as the 1,3-dicarbonyl component in several classic MCRs.

A prime example is the Hantzsch pyridine (B92270) synthesis, a four-component reaction that combines an aldehyde, a β-ketoester (like this compound), and a nitrogen source such as ammonia or ammonium (B1175870) acetate (B1210297) to produce dihydropyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org These products can then be oxidized to form the corresponding pyridine ring, a core structure in many pharmaceuticals. wikipedia.orgchemeurope.com

Similarly, this compound can be employed in the Biginelli reaction. wikipedia.org This acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to generate 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of molecules with significant pharmacological activity, including use as calcium channel blockers. wikipedia.orgorganic-chemistry.orgresearchgate.net The use of the difunctional this compound in these MCRs provides a pathway to novel, high-molecular-weight compounds with twofold symmetry.

Role in the Synthesis of Chiral Intermediates and Fine Chemicals

The demand for enantiomerically pure compounds is a driving force in the pharmaceutical and fine chemical industries. nih.govorganic-chemistry.org this compound serves as a prochiral substrate for the synthesis of valuable chiral intermediates. The two ketone groups within the molecule are prochiral, meaning they can be transformed into chiral centers through stereoselective reactions.

Asymmetric hydrogenation or reduction of the ketone functionalities using chiral catalysts or reagents can lead to the formation of chiral β-hydroxy esters. researchgate.net Given the C2 symmetry of the starting material, it is possible to synthesize C2-symmetric diols, which are highly valuable as chiral ligands for asymmetric catalysis or as chiral building blocks for natural product synthesis. The development of chromium-catalyzed asymmetric cross aza-pinacol couplings, for example, highlights modern methods for creating chiral β-amino alcohols, a motif accessible from β-keto precursors. nih.govorganic-chemistry.org The ability to generate multiple stereocenters with high control makes this compound a strategic starting material for producing complex and optically active fine chemicals.

Emerging Research Frontiers and Future Perspectives

Exploration of Unconventional Reactivity Patterns

While the classical reactions of pinacol-related structures are well-documented, current research is venturing into less explored territories, seeking to uncover novel chemical behaviors. The unique structural arrangement of Pinacol (B44631) diacetoacetate, combining a sterically hindered diol backbone with reactive β-dicarbonyl moieties, provides a rich playground for discovering unconventional reactivity.

Recent studies on related aryl pinacol boronates have revealed intriguing reactivity with protein disulfide bonds under aqueous conditions, opening new avenues for protein derivatization and the design of covalent drugs chemrxiv.org. This suggests a potential for Pinacol diacetoacetate and its derivatives to participate in unexpected biocompatible reactions. Furthermore, research into polymer networks has shown that pinacol boronates can undergo a reversible ring-opening reaction at elevated temperatures, leading to the formation of densely crosslinked materials with high glass-transition temperatures researchgate.netdntb.gov.ua. This dynamic covalent chemistry points toward the possibility of designing smart materials based on the pinacol core.

Future research may focus on leveraging the dual functionality of this compound. For example, the acetoacetate (B1235776) groups could act as directing groups or participate in cascade reactions initiated at the pinacol core, leading to complex molecular architectures in a single step. The exploration of its photochemical reactivity, inspired by the photoreduction of benzophenone (B1666685) to benzopinacol, could also yield novel transformations and synthetic pathways egrassbcollege.ac.in.

Table 1: Examples of Unconventional Reactivity in Pinacol-Related Compounds

| Compound Class | Reactivity Pattern | Potential Application | Source |

| Aryl Pinacol Boronates | Reaction with disulfide bonds | Protein derivatization, covalent drug design | chemrxiv.org |

| Poly(vinylphenylboronic acid, pinacol ester) | Reversible ring-opening | High Tg polymer networks, vitrimers | researchgate.netdntb.gov.ua |

| Benzophenone (to Benzopinacol) | Photochemical reductive coupling | Green synthesis, polymer initiators | egrassbcollege.ac.in |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, shifting the paradigm from labor-intensive experimentation to predictive, data-driven discovery iscientific.orgijsetpub.com. These computational tools are being applied to predict reaction outcomes, plan complex synthetic routes, and accelerate the discovery of new molecules researchgate.net. For a molecule like this compound, AI offers the potential to rapidly explore its vast chemical space and predict its behavior in novel reactions.

Machine learning models, particularly deep neural networks, are trained on massive datasets of published chemical reactions to identify patterns and predict the products of unseen reactant combinations with increasing accuracy ijsetpub.comresearchgate.netarxiv.org. By representing molecules as graphs or strings, these models can forecast outcomes, suggest optimal reaction conditions, and even perform retrosynthetic analysis to devise efficient pathways to a target structure arxiv.orgchemcopilot.com.

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Relevance to this compound | Source |

| Reaction Outcome Prediction | Neural networks predict the major product of a reaction from a given set of reactants and reagents. | Predicts products for novel, untested reactions involving the compound. | researchgate.net |

| Retrosynthesis Planning | AI algorithms devise a synthetic pathway by working backward from a target molecule. | Generates efficient synthesis routes for complex derivatives of this compound. | arxiv.orgchemcopilot.com |

| High-Throughput Screening | In silico screening of virtual libraries to identify suitable substrates or reaction conditions. | Efficiently screens for optimal catalysts and conditions for desired transformations. | digitellinc.com |

| Generative Models | AI generates novel molecular structures or reaction pathways based on learned chemical rules. | Proposes new, synthetically accessible derivatives with desired properties. | mit.edu |

Development of Eco-Friendly and Scalable Synthetic Processes

The principles of green chemistry—reducing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources—are now central to modern synthetic chemistry nih.gov. The development of eco-friendly and scalable processes for producing and utilizing this compound is a critical frontier.

One promising approach is the use of alternative energy sources to drive reactions. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for a variety of organic transformations, including rearrangements related to the pinacol structure researchgate.net. Similarly, photochemical methods that harness solar energy, such as the synthesis of benzopinacol, offer a sustainable alternative to conventional heating egrassbcollege.ac.in. Applying these techniques to the synthesis of this compound could lead to more energy-efficient and environmentally benign production methods.

Furthermore, the choice of catalysts and solvents plays a significant role in the sustainability of a process. Research into heterogeneous catalysts that can be easily recovered and reused, or the use of aqueous reaction media, could significantly reduce the environmental footprint of syntheses involving this compound. The overarching goal is to design processes that are not only efficient in the lab but also economically viable and environmentally responsible on an industrial scale.

Interdisciplinary Applications in Novel Chemical Technologies

The unique chemical structure of this compound makes it a promising candidate for a range of interdisciplinary applications, particularly in materials science and medicinal chemistry. Its ability to act as a crosslinking agent or a monomer could be harnessed to create novel polymers with tailored properties.

The development of vitrimers—a class of polymers that combine the properties of thermoplastics and thermosets—is an exciting area where pinacol-derived structures have already shown promise dntb.gov.ua. The dynamic covalent bonds formed by pinacol boronates allow these materials to be reprocessed and healed while maintaining high mechanical strength researchgate.netdntb.gov.ua. This compound, with its multiple reactive sites, could be used to design novel polymer networks with dynamic properties, suitable for applications in self-healing materials, smart coatings, or recyclable composites.

In medicinal chemistry, the pinacol scaffold is a common feature in many bioactive molecules. The reactivity of related aryl pinacol boronates towards proteins suggests that derivatives of this compound could be explored as covalent inhibitors or as tools for chemical biology to probe biological systems chemrxiv.org. Its structure could serve as a rigid scaffold for presenting pharmacophores in a well-defined spatial orientation, aiding in the design of new therapeutic agents.

Q & A

Q. What metabolic biomarkers are critical for assessing the pharmacokinetics of pinacol diacetoacetate in preclinical studies?

Key biomarkers include blood concentrations of acetoacetate , β-hydroxybutyrate , and butanediol , which reflect its metabolic conversion into ketone bodies. These are monitored via enzymatic assays or HPLC at timed intervals (e.g., every 30–60 minutes) to capture peak concentrations and clearance rates .

Q. How are acute and chronic dosing protocols designed for this compound in canine models?

- Acute studies : Single bolus doses (439–477 mg/kg, 5% of daily calories) evaluate rapid pharmacokinetics, showing ketone peaks at 60–90 minutes and baseline recovery by 180 minutes .

- Chronic studies : Daily doses (1.0–1.1 mg/kg, 12% of daily calories) sustain ketosis without clinical toxicity over 30 days .

Table 1: Canine Dosing Protocols

| Study Type | Dose (mg/kg) | Caloric Contribution | Key Outcomes | Duration |

|---|---|---|---|---|

| Acute | 439–477 | 5% | Transient ketosis, no hypoglycemia | 180 min |

| Chronic | 1.0–1.1 | 12% | Sustained ketosis, stable glucose levels | 30 days |

Q. What preclinical models are validated for studying this compound’s therapeutic potential?

Canine models (18–25 kg dogs) are established for evaluating ketogenic efficacy and safety. Doses are calibrated to daily caloric intake, with outcomes including ketone elevation and metabolic stability . Murine models (e.g., high-fat diet-induced obesity) are also used but require further dose standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions between acute ketosis and chronic metabolic outcomes in this compound studies?

Conduct time-series analyses comparing single-dose pharmacokinetics (e.g., Cmax, Tmax) with long-term exposure effects (e.g., insulin sensitivity). Use mixed-effects regression models to account for interspecies variability and dose-time interactions .

Q. What experimental design principles minimize bias in chronic toxicity assessments?

How does the PICOT framework structure clinical research questions for this compound?

- Population : Patients with metabolic disorders (e.g., type 2 diabetes).

- Intervention : Oral administration at 5–10 mg/kg/day.

- Comparison : Placebo or standard therapy (e.g., metformin).

- Outcome : HbA1c reduction, ketone stability, weight change.

- Time : 12–24 weeks. This framework ensures hypothesis-driven, regulatory-compliant trials .

Methodological Guidance

Q. What analytical techniques validate this compound stability in experimental formulations?

Use HPLC-PDA to quantify degradation products (e.g., free acetoacetate) under accelerated conditions (25°C, 40°C, 60% RH). NMR spectroscopy confirms structural integrity over time .

Q. How are statistical methods applied to dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.